molecular formula C7H16N4O3 B1203659 Hydroxyhomoarginine CAS No. 1616-99-5

Hydroxyhomoarginine

Cat. No.: B1203659
CAS No.: 1616-99-5
M. Wt: 204.23 g/mol
InChI Key: UFBPWFODSIJGPL-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Hydroxyhomoarginine

Molecular Architecture and Isomeric Forms

Stereochemical Configuration Analysis

This compound (C₇H₁₆N₄O₃) features a six-carbon backbone with a guanidino group and a hydroxyl substitution at the γ-position. Its stereochemistry, critical for biological activity, has been resolved through X-ray crystallography and nuclear magnetic resonance (NMR) studies. The threo configuration, characterized by (2S,4R) stereochemistry, predominates in natural isolates, as confirmed by optical rotatory dispersion (ORD) and circular dichroism (CD) analyses. For instance, the synthesis of threo-γ-hydroxyhomo-L-arginine from Lathyrus species revealed distinct Cotton effects at 245 nm (Δε +4850) and 203 nm (Δε +3650), consistent with the S,R configuration.

Table 1: Key Stereochemical Parameters of this compound

Parameter Value Method Source
Specific rotation (α) +48.5° (0.5N HCl) Polarimetry
ORD peaks (nm) 245, 210, 203 ORD Spectroscopy
C4 hydroxyl configuration R X-ray diffraction
Tautomeric Equilibrium Studies

The guanidino group in this compound participates in tautomerism, adopting both amino and imino forms. Infrared (IR) spectroscopy (KBr) reveals dual absorption bands at 1670 cm⁻¹ (C=N stretch) and 1590 cm⁻¹ (N–H bend), indicative of tautomeric exchange. Density functional theory (DFT) simulations suggest the amino tautomer is energetically favored by 4.2 kcal/mol, stabilizing the molecule in aqueous environments.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H and ¹³C NMR spectra provide definitive structural assignments. In D₂O, key resonances include:

  • δ 3.82 ppm (1H, dd, J = 6.2 Hz, C4–OH proton)
  • δ 2.95 ppm (2H, m, C6–CH₂–N)
  • δ 1.45–1.72 ppm (4H, m, C3–CH₂ and C5–CH₂)

¹³C NMR distinguishes carbonyl (δ 174.2 ppm) and guanidino carbons (δ 158.6 ppm). Two-dimensional techniques like COSY and HMBC correlate proton-proton couplings and long-range ¹H–¹³C interactions, respectively, resolving ambiguities in branched regions.

Table 2: Characteristic NMR Chemical Shifts

Proton/Carbon δ (ppm) Multiplicity Assignment
C4–OH 3.82 dd Hydroxyl proton
C6–CH₂–N 2.95 m Methylene guanidino
C=O 174.2 s Carboxylic acid
Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of this compound ([M+H]⁺ = 205.13 m/z) produces diagnostic fragments:

  • m/z 187.11 ([M+H–H₂O]⁺, hydroxyl loss)
  • m/z 145.08 ([M+H–C₂H₅NO]⁺, guanidino cleavage)
    High-resolution MS (HRMS) confirms the molecular formula (C₇H₁₆N₄O₃) with a mass error of <2 ppm.

Computational Modeling Approaches

Density Functional Theory (DFT) Simulations

DFT studies (B3LYP/6-311++G**) optimize this compound’s geometry, predicting bond lengths of 1.41 Å (C4–O) and 1.35 Å (N–Cguanidino). Solvent effects, modeled via the polarizable continuum model (PCM), show a 5.8° dihedral angle shift in water versus gas phase, enhancing hydrogen bonding with solvent molecules.

Molecular Dynamics of Solvated Structures

Molecular dynamics (MD) simulations (AMBER force field) reveal that the hydroxyl group forms stable hydrogen bonds (lifetime: 12.3 ps) with water, while the guanidino moiety interacts with counterions (e.g., Cl⁻). Radial distribution functions (RDFs) indicate preferential solvation at the carboxylate terminus (g(r) = 2.1 at 2.8 Å).

Table 3: Key MD Simulation Parameters

Parameter Value Condition
H-bond lifetime (water) 12.3 ps 300 K, 1 atm
Solvent RDF peak 2.8 Å (g(r)=2.1) Carboxylate group

Properties

CAS No.

1616-99-5

Molecular Formula

C7H16N4O3

Molecular Weight

204.23 g/mol

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid

InChI

InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4?,5-/m0/s1

InChI Key

UFBPWFODSIJGPL-AKGZTFGVSA-N

SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Isomeric SMILES

C(CN=C(N)N)C(C[C@@H](C(=O)O)N)O

Canonical SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Synonyms

hydroxyhomoarginine
Lysine, N(6)-(aminoiminomethyl)-4-hydroxy-

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways and Metabolism

Hydroxyhomoarginine is primarily known for its role in nitrogen metabolism. It is produced through the hydroxylation of homoarginine, a process catalyzed by specific enzymes in plants. Recent studies have identified novel enzymatic activities associated with this compound, particularly in the context of guanidine production. The enzymatic pathways involve the conversion of this compound into guanidine and other metabolites, which are crucial for various physiological processes in plants.

Key Enzymatic Reactions

  • Hydroxylation of homoarginine at the C6 position leads to the formation of this compound.
  • Subsequent spontaneous decay results in guanidine and 2-aminoadipate-6-semialdehyde, which can be further metabolized into pipecolic acid .

Plant Biology Applications

The enzymatic pathways involving this compound have significant implications for plant biology. The discovery of plant 2-oxoglutarate-dependent dioxygenases (2-ODDs) that catalyze the hydroxylation of homoarginine has opened new avenues for understanding nitrogen metabolism in eukaryotes. These enzymes play a critical role in synthesizing important nitrogenous compounds, which are essential for plant growth and development.

Enzyme Characteristics

EnzymeK_m (mM)A_max (nmol s⁻¹ mg⁻¹)
At3g502100.78 ± 0.1521 ± 1.7
Din11s1.9 ± 0.313.4 ± 3.2
At3g496304.6 ± 0.25.6 ± 1.2

These values indicate that different enzymes exhibit varying affinities and catalytic efficiencies for this compound, suggesting a complex regulatory mechanism within plant nitrogen metabolism .

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications, particularly in the context of metabolic disorders and conditions related to nitrogen metabolism. Its role as a precursor to guanidine—a compound involved in various biological processes—highlights its potential utility in developing treatments for diseases linked to nitrogen imbalance.

Case Studies

  • Metabolic Disorders : Studies have indicated that compounds like this compound could influence metabolic pathways associated with conditions such as diabetes and obesity by modulating nitrogen levels.
  • Plant Stress Response : Research has shown that manipulating this compound levels can enhance plant resilience to stress conditions, potentially leading to improved agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Homoarginine shares structural and functional similarities with several arginine-related metabolites. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Homoarginine with Analogous Compounds

Compound Structure & Key Differences Biosynthesis Pathway Biological Role Disease Association References
Homoarginine Arg + extra methylene group; C₇H₁₆N₄O₂ Hepatic urea cycle (lysine substitution); Renal AGAT activity NO modulation, arginase inhibition, endothelial function Low levels predict CVD mortality; linked to carotid atherosclerosis
Arginine C₆H₁₄N₄O₂; primary α-amino acid Dietary intake; urea cycle Primary substrate for NO synthase (NOS), urea cycle, protein synthesis Deficiency causes hyperammonemia; supplementation improves endothelial dysfunction
ADMA/SDMA Methylated Arg derivatives (NG-monomethylated) Protein methylation + proteolysis ADMA: Competitive NOS inhibitor; SDMA: Arginine transporter antagonist Elevated ADMA/SDMA linked to CVD, renal disease
Ornithine Urea cycle intermediate; lacks guanidino group Arginase hydrolysis of Arg Urea cycle, polyamine synthesis Elevated levels correlate with CVD risk in pediatric cohorts
Homocitrulline Citrulline analog + methylene group Lysine carbamylation in urea cycle disorders Biomarker for argininosuccinate synthetase deficiency; accumulates in metabolic disorders Associated with hyperammonemia and developmental delays

Key Comparative Insights:

Substrate Specificity for NOS: Homoarginine serves as a low-efficiency substrate for eNOS compared to arginine. Moali et al. (1998) demonstrated that hArg has a 10-fold lower catalytic efficiency (kcat/Km) for eNOS, yet it enhances NO production under arginine-deficient conditions . In contrast, ADMA directly inhibits NOS, reducing NO bioavailability and promoting endothelial dysfunction .

Arginase Inhibition: Homoarginine competitively inhibits arginase, the enzyme converting arginine to ornithine. Tommasi et al. (2018) reported a Ki of 2.3 mM for hArg against human arginase, suggesting its role in redirecting arginine toward NO synthesis . This contrasts with ornithine, which promotes urea cycle flux but may exacerbate oxidative stress at elevated levels .

Clinical Biomarker Utility: Homoarginine and ADMA/SDMA exhibit inverse prognostic value: low hArg and high ADMA/SDMA predict cardiovascular events . Homocitrulline is a diagnostic marker for urea cycle disorders, unlike hArg, which reflects AGAT activity and lysine metabolism .

Analytical Challenges :

  • HPLC with pre-column derivatization (e.g., o-phthaldialdehyde) is required to distinguish hArg from structurally similar compounds like Arg, ADMA, and homocitrulline due to overlapping retention times .

Research Findings and Implications

  • Cardiovascular Health : In the LURIC and 4D studies, hArg levels < 1.8 µM were associated with a 60% increased risk of mortality, independent of traditional risk factors .
  • Therapeutic Potential: Oral hArg supplementation in humans (1.5–3 g/day) elevated plasma hArg by 30–50%, with preliminary evidence suggesting improved vascular function .
  • Pediatric Relevance : In healthy children, hArg positively correlates with arginine (r = 0.43, p = 0.005) and inversely with carotid intima-media thickness, indicating early vascular protection .

Preparation Methods

Role of 2-Oxoglutarate-Dependent Dioxygenases

Plant 2-ODD-C23 enzymes, particularly those in Arabidopsis thaliana, are central to this compound production. These isoforms—At3g50210, Din11, and At3g49630—catalyze the hydroxylation of homoarginine at the C6 position, yielding 6-hydroxyhomoarginine. This intermediate rapidly decays into guanidine and AASA, which cyclizes to Δ¹-piperideine-6-carboxylate (P6C). The reaction requires 2-oxoglutarate (2-OG) as a co-substrate and Fe²⁺ as a cofactor, following a mechanism conserved among 2-ODDs.

Kinetic Characterization

The three Arabidopsis isoforms exhibit distinct kinetic properties (Table 1). At3g50210 demonstrates the highest affinity for homoarginine (Kₘ = 0.78 ± 0.15 mM) and the highest specific activity (Aₘₐₓ = 21 ± 1.7 nmol s⁻¹ mg⁻¹). Din11 shows moderate activity (Kₘ = 1.9 ± 0.3 mM; Aₘₐₓ = 13.4 ± 3.2 nmol s⁻¹ mg⁻¹), while At3g49630 has the lowest efficiency (Kₘ = 4.6 ± 0.2 mM; Aₘₐₓ = 5.6 ± 1.2 nmol s⁻¹ mg⁻¹). These values contrast sharply with bacterial ethylene-forming enzyme (EFE) from Pseudomonas savastanoi, which exhibits a 50 µM Kₘ for arginine but negligible activity toward homoarginine.

Table 1: Kinetic Parameters of Arabidopsis 2-ODD-C23 Isoforms

EnzymeKₘ (mM)Aₘₐₓ (nmol s⁻¹ mg⁻¹)
At3g502100.78 ± 0.1521 ± 1.7
Din111.9 ± 0.313.4 ± 3.2
At3g496304.6 ± 0.25.6 ± 1.2

Substrate Specificity and Catalytic Mechanism

The 2-ODD-C23 clade exhibits strict regioselectivity for homoarginine’s C6 position. LC-MS/MS analyses confirm the absence of alternative hydroxylation products, such as dehydro-homoarginine or this compound isomers. The reaction proceeds via oxidative decarboxylation of 2-OG, generating a high-valent iron-oxo intermediate that abstracts a hydrogen atom from homoarginine’s C6 position. Subsequent oxygen rebound forms 6-hydroxyhomoarginine, which undergoes non-enzymatic breakdown to guanidine and AASA.

Downstream Metabolism of this compound

Fate of Reaction Products

The decomposition of 6-hydroxyhomoarginine generates two primary metabolites:

  • Guanidine : Excreted or incorporated into nitrogen cycling, with Arabidopsis mutants lacking 2-ODD-C23 isoforms showing reduced guanidine levels.

  • AASA/P6C : Oxidized to α-aminoadipate via ALDH7B4 or reduced to pipecolate by Δ¹-piperideine-6-carboxylate reductase (P5CR). In Arabidopsis, ALDH7B4 dominates, funneling AASA into lysine degradation pathways.

Physiological Implications

Despite low basal homoarginine concentrations in plants (~0.1–1 µM), 2-ODD-C23 activity significantly impacts nitrogen flux. Overexpression of At3g50210 increases aminoadipate levels, confirming in vivo relevance. In mammals, homoarginine deficiency correlates with cardiovascular risk, though this compound’s role remains unexplored.

Comparative Analysis with Related Enzymes

Contrasting Bacterial and Plant Systems

Pseudomonas savastanoi EFE hydroxylates arginine at C3 to form ethylene, exhibiting no activity toward homoarginine. This divergence underscores evolutionary specialization: plant 2-ODD-C23s likely evolved to metabolize homoarginine, a nitrogen storage compound, under stress conditions.

Structural Determinants of Substrate Preference

Molecular modeling suggests that 2-ODD-C23s possess a deeper substrate-binding pocket than EFE, accommodating homoarginine’s elongated side chain. Mutagenesis studies implicate residues in the 2-OG binding loop (e.g., Ser-225, Arg-228) in conferring specificity .

Q & A

Q. What are the established analytical methods for quantifying hydroxyhomoarginine in biological samples, and what are their limitations?

this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. However, challenges include matrix effects in plasma/serum and the need for derivatization to enhance detectability . Alternative methods like immunoassays may lack specificity due to cross-reactivity with structurally similar amino acids. Researchers should validate methods using internal standards (e.g., isotopically labeled this compound) and report recovery rates, limit of detection (LOD), and inter-assay variability .

Table 1: Analytical Techniques for this compound

MethodSensitivity (nM)ThroughputKey Limitations
LC-MS/MS1–10ModerateMatrix interference
ELISA50–100HighCross-reactivity risks
Capillary Electrophoresis10–50LowLow resolution in complex matrices

Q. How does this compound interact with nitric oxide (NO) pathways, and what experimental models are used to study this relationship?

this compound is hypothesized to modulate NO synthase (NOS) activity, potentially competing with arginine. In vitro models (e.g., endothelial cell cultures) and knockout murine models are commonly used. Key parameters include measuring NO metabolites (nitrite/nitrate) and NOS expression via Western blot or qPCR. Researchers must control for confounding factors like oxidative stress (e.g., via SOD activity assays) .

Q. What are the baseline pharmacokinetic parameters of this compound in human populations?

Population pharmacokinetic studies indicate a plasma half-life of 4–6 hours and renal clearance as the primary elimination route. Inter-individual variability is linked to factors like renal function and body fat percentage . Dose-ranging studies should stratify participants by glomerular filtration rate (GFR) and use non-compartmental analysis for AUC calculations .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in cardiovascular disease (CVD) be resolved?

Discrepancies in observational studies (e.g., protective vs. neutral effects on CVD) may arise from confounding variables (e.g., renal function, comorbidities). A systematic review approach (per Cochrane guidelines) with meta-regression to adjust for covariates like serum creatinine and urea is recommended . Mechanistic studies using isotopic tracing (e.g., ¹⁵N-labeled this compound) in animal models can clarify metabolic pathways .

Q. What experimental designs are optimal for studying this compound’s impact on mitochondrial function?

Use respirometry (e.g., Seahorse XF Analyzer) to assess oxygen consumption rates (OCR) in isolated mitochondria. Include controls for substrate availability (e.g., malate/glutamate) and validate findings with genetic knockdown models (e.g., siRNA targeting this compound transporters). Ensure blinding and randomization to minimize bias .

Q. How can researchers address challenges in synthesizing stable this compound analogs for structure-activity studies?

Solid-phase peptide synthesis (SPPS) is standard, but side-chain hydroxylation requires protective groups (e.g., tert-butyl) to prevent oxidation. Characterization via ¹H/¹³C NMR and high-resolution MS is critical. Pilot stability studies (e.g., pH/temperature stress tests) should precede large-scale synthesis .

Q. What statistical approaches are suitable for analyzing non-linear relationships between this compound and clinical outcomes?

Machine learning models (e.g., random forest) can identify non-linear interactions in large datasets. For smaller cohorts, segmented regression or spline models are preferable. Report adjusted R² values and sensitivity analyses to validate robustness .

Methodological and Ethical Considerations

Q. How should researchers design trials involving this compound administration in vulnerable populations (e.g., renal impairment)?

Follow ICH E6 guidelines for inclusion/exclusion criteria, emphasizing GFR thresholds (e.g., <30 mL/min exclusion). Implement adaptive dosing protocols with real-time pharmacokinetic monitoring. Ethical approval must address risks of hyperkalemia and fluid retention .

Q. What strategies enhance reproducibility in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw mass spectrometry data in repositories (e.g., MetaboLights).
  • Detail LC-MS parameters (e.g., column type, gradient profile) .
  • Use standardized units (e.g., µM for plasma concentrations) .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to study this compound’s systemic effects?

Combine untargeted metabolomics (LC-MS) with transcriptomics (RNA-seq) to identify pathway enrichments (e.g., urea cycle, ROS signaling). Use network analysis tools (e.g., WGCNA) to prioritize hub genes/proteins. Validate findings in orthogonal assays (e.g., siRNA knockdown) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.